4-Butyl[1,1'-bi(cyclohexane)]-4-carboxylic acid
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Overview
Description
4’-Butylbi(cyclohexane)-4-carboxylic acid is an organic compound characterized by its unique structure, which includes two cyclohexane rings connected by a butyl group and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4’-Butylbi(cyclohexane)-4-carboxylic acid typically involves the hydrogenation of benzoic acid derivatives. The process includes the following steps:
Hydrogenation of Benzoic Acid: Benzoic acid is hydrogenated in the presence of a catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to form cyclohexanecarboxylic acid.
Industrial Production Methods: Industrial production of 4’-Butylbi(cyclohexane)-4-carboxylic acid follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation reactors and automated systems for butylation enhances the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4’-Butylbi(cyclohexane)-4-carboxylic acid undergoes various chemical reactions, including:
Substitution: The butyl group can undergo substitution reactions with halogens or other nucleophiles in the presence of appropriate catalysts.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogens, nucleophiles, catalysts like palladium or platinum.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols.
Substitution: Halogenated derivatives, substituted cyclohexane derivatives.
Scientific Research Applications
4’-Butylbi(cyclohexane)-4-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-Butylbi(cyclohexane)-4-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Cyclohexanecarboxylic acid: A simpler analog with a single cyclohexane ring and a carboxylic acid group.
4-tert-Butylcyclohexanecarboxylic acid: Similar structure but with a tert-butyl group instead of a butyl group.
4-Butylbenzoic acid: Contains a benzene ring instead of cyclohexane.
Uniqueness: 4’-Butylbi(cyclohexane)-4-carboxylic acid is unique due to its dual cyclohexane rings connected by a butyl group, which imparts distinct chemical and physical properties compared to its analogs .
Properties
CAS No. |
1003712-27-3 |
---|---|
Molecular Formula |
C17H30O2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
1-butyl-4-cyclohexylcyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C17H30O2/c1-2-3-11-17(16(18)19)12-9-15(10-13-17)14-7-5-4-6-8-14/h14-15H,2-13H2,1H3,(H,18,19) |
InChI Key |
XBTQDFGFXQPXAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCC(CC1)C2CCCCC2)C(=O)O |
Origin of Product |
United States |
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